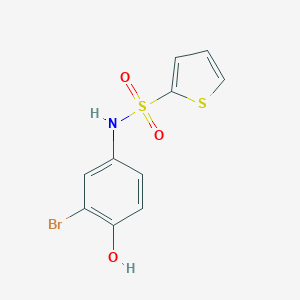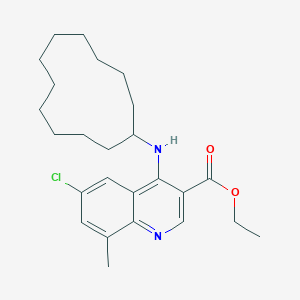
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide involves its ability to inhibit specific enzymes. For example, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide has been found to exhibit interesting biochemical and physiological effects. For example, it has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have antibacterial activity against certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide in lab experiments is its ability to inhibit specific enzymes, which can be useful in studying the role of these enzymes in various diseases. Additionally, its fluorescence properties make it useful as a fluorescent probe in biological imaging studies. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide. One direction is to explore its potential as a drug candidate for various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and other biomolecules. Additionally, its potential as a fluorescent probe in biological imaging studies can be further explored.
Synthesemethoden
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide can be synthesized using different methods. One of the most common methods involves the reaction of 3-bromo-4-hydroxybenzenesulfonamide with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide has been found to exhibit interesting properties that make it useful in scientific research. This compound has been used in the development of new drugs as a potential inhibitor of enzymes that are involved in various diseases such as cancer, inflammation, and infectious diseases. It has also been used as a fluorescent probe in biological imaging studies due to its fluorescence properties.
Eigenschaften
Molekularformel |
C10H8BrNO3S2 |
|---|---|
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8BrNO3S2/c11-8-6-7(3-4-9(8)13)12-17(14,15)10-2-1-5-16-10/h1-6,12-13H |
InChI-Schlüssel |
QTQBUEYNRHGFAF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |
Kanonische SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)


![ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B284842.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)